molecular formula C19H38 B12102893 9Z-Nonadecene

9Z-Nonadecene

Cat. No.: B12102893
M. Wt: 266.5 g/mol
InChI Key: UTPZTNSPDTWUBY-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9Z-Nonadecene: is an unsaturated hydrocarbon with the molecular formula C19H38 . It is a long-chain alkene characterized by a double bond at the ninth carbon atom in the Z-configuration (cis-configuration). This compound is known for its presence in various natural sources and its role in chemical communication among insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Nonadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound can involve the catalytic hydrogenation of nonadecynes or the selective dehydrogenation of nonadecanes. These processes are typically carried out in the presence of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, chlorine, and other halogens.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Nonadecane.

    Substitution: Dihalides.

Scientific Research Applications

Chemistry: 9Z-Nonadecene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in gas chromatography and mass spectrometry analyses .

Biology: In biological research, this compound is studied for its role in insect communication. It is a component of pheromones in certain insect species, influencing mating and other behaviors .

Medicine: While not directly used in medicine, the study of this compound and its derivatives can provide insights into the development of new pharmaceuticals, particularly in the field of antimicrobial agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, including surfactants and lubricants. Its unique properties make it valuable in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of 9Z-Nonadecene in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors, triggering a cascade of molecular events that lead to behavioral responses. The exact molecular targets and pathways can vary among different insect species .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

(Z)-nonadec-9-ene

InChI

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17-

InChI Key

UTPZTNSPDTWUBY-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.